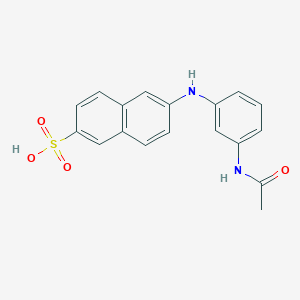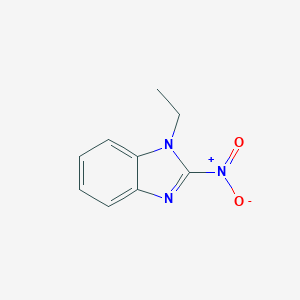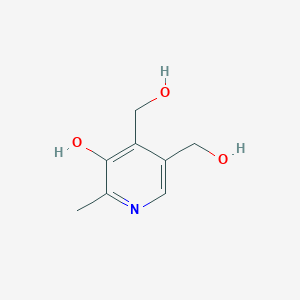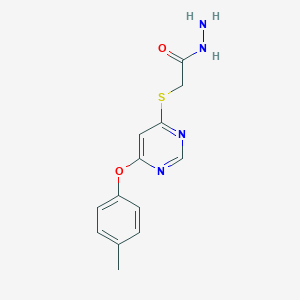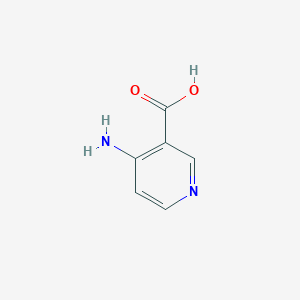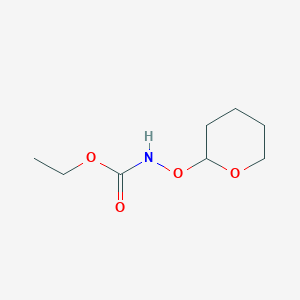
ethyl N-(oxan-2-yloxy)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(oxan-2-yloxy)carbamate, also known as AChE inhibitor, is a chemical compound that is used in scientific research for its ability to inhibit the activity of acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is critical for proper nerve function. By inhibiting AChE, ethyl N-(oxan-2-yloxy)carbamate can increase the levels of acetylcholine in the brain, leading to various biochemical and physiological effects.
Wirkmechanismus
Ethyl N-(oxan-2-yloxy)carbamate works by binding to the active site of ethyl N-(oxan-2-yloxy)carbamate, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have various biochemical and physiological effects. Additionally, ethyl N-(oxan-2-yloxy)carbamate has been shown to have a reversible mode of action, meaning that its effects can be quickly reversed by removing the compound from the system.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ethyl N-(oxan-2-yloxy)carbamate are varied and complex. In addition to its effects on ethyl N-(oxan-2-yloxy)carbamate activity, the compound has been shown to modulate other neurotransmitter systems such as dopamine and serotonin. It has also been linked to changes in gene expression and protein synthesis, suggesting that it may have broader effects on cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl N-(oxan-2-yloxy)carbamate in lab experiments is its ability to selectively inhibit ethyl N-(oxan-2-yloxy)carbamate activity. This allows researchers to study the effects of acetylcholine on various systems without interference from other neurotransmitters. Additionally, the compound has been extensively studied and optimized, making it a reliable and well-understood tool for scientific research.
One limitation of using ethyl N-(oxan-2-yloxy)carbamate is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, and care must be taken when working with it in the lab. Additionally, its effects on other neurotransmitter systems may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on ethyl N-(oxan-2-yloxy)carbamate. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. By inhibiting ethyl N-(oxan-2-yloxy)carbamate activity, the compound may be able to increase acetylcholine levels in the brain and improve cognitive function. Additionally, researchers may explore the compound's effects on other neurotransmitter systems and its potential as a tool for studying cellular function and gene expression.
Synthesemethoden
The synthesis of ethyl N-(oxan-2-yloxy)carbamate involves the reaction of ethyl chloroformate with 2-hydroxytetrahydrofuran in the presence of a base such as triethylamine. The resulting product is then treated with carbamate to form the final compound. This method has been extensively studied and optimized, and is considered to be a reliable and efficient way of synthesizing ethyl N-(oxan-2-yloxy)carbamate.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(oxan-2-yloxy)carbamate has been widely used in scientific research for its ability to inhibit ethyl N-(oxan-2-yloxy)carbamate activity. This enzyme is critical for proper nerve function, and its inhibition has been linked to various neurological disorders such as Alzheimer's disease and Parkinson's disease. By studying the effects of ethyl N-(oxan-2-yloxy)carbamate on ethyl N-(oxan-2-yloxy)carbamate activity, researchers can gain a better understanding of the underlying mechanisms of these diseases and potentially develop new treatments.
Eigenschaften
CAS-Nummer |
136775-09-2 |
|---|---|
Produktname |
ethyl N-(oxan-2-yloxy)carbamate |
Molekularformel |
C8H15NO4 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
ethyl N-(oxan-2-yloxy)carbamate |
InChI |
InChI=1S/C8H15NO4/c1-2-11-8(10)9-13-7-5-3-4-6-12-7/h7H,2-6H2,1H3,(H,9,10) |
InChI-Schlüssel |
BEONOXOBPFETPP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NOC1CCCCO1 |
Kanonische SMILES |
CCOC(=O)NOC1CCCCO1 |
Synonyme |
Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



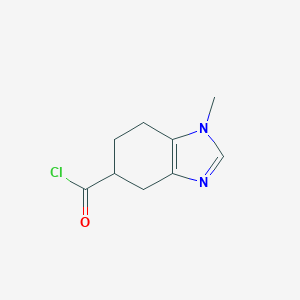
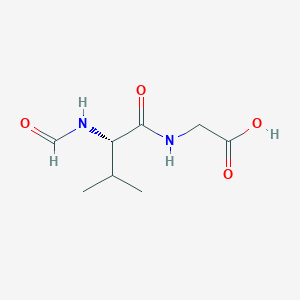
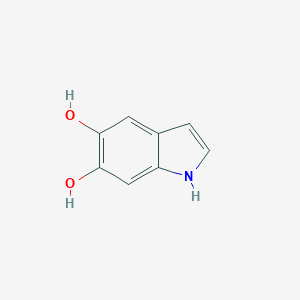

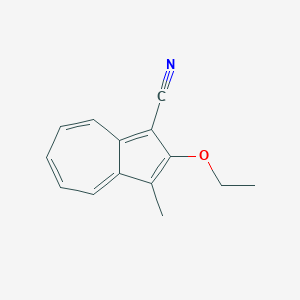
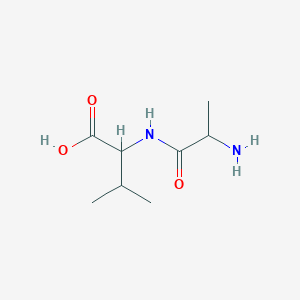
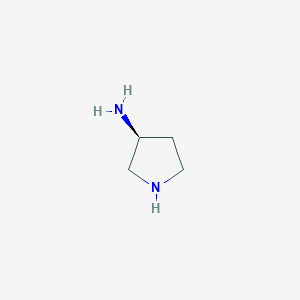
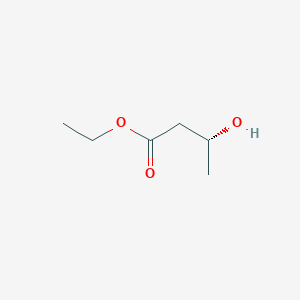
![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)
